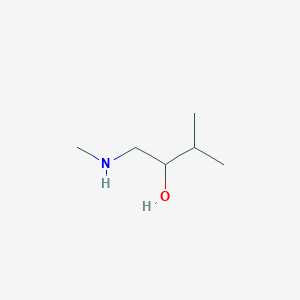

3-Methyl-1-(methylamino)butan-2-ol

Description

3-Methyl-1-(methylamino)butan-2-ol is a branched amino alcohol with the molecular formula C₆H₁₅NO. Its structure features a hydroxyl group at the second carbon and a methylamino (-NHCH₃) group at the first carbon of a 3-methyl-substituted butanol backbone.

Propriétés

Formule moléculaire |

C6H15NO |

|---|---|

Poids moléculaire |

117.19 g/mol |

Nom IUPAC |

3-methyl-1-(methylamino)butan-2-ol |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(8)4-7-3/h5-8H,4H2,1-3H3 |

Clé InChI |

RAKKFSLKTUFWPV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(CNC)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

3-Methyl-1-(methylamino)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of metabolic pathways involving amines and alcohols.

Industry: It can be used in the production of specialty chemicals and as a reagent in organic synthesis.

Mécanisme D'action

The mechanism of action of 3-Methyl-1-(methylamino)butan-2-ol involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors that recognize amine and alcohol groups.

Pathways Involved: It may participate in metabolic pathways involving the oxidation and reduction of amines and alcohols, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Amino Alcohols vs. Simple Alcohols

Amino alcohols generally exhibit higher boiling points and water solubility than non-functionalized alcohols due to intermolecular hydrogen bonding from both -OH and -NH groups. For example:

- 3-Methyl-2-butanol (a simple branched alcohol) has a boiling point of 96°C .

- 3-Methyl-1-(methylamino)butan-2-ol likely has a higher boiling point (>120°C inferred) due to additional hydrogen bonding from the methylamino group.

Substituent Effects on Bioactivity

Evidence from pyridine derivatives highlights the importance of amino group substitutions:

- 4-(Methylamino)pyridine and 4-di(methylamino)pyridine show enhanced potency in modulating ion channels compared to 4-aminopyridine (4-AP), with EC₅₀ values lower by 1.5–2-fold .

- Similarly, the methylamino group in 3-Methyl-1-(methylamino)butan-2-ol may enhance binding affinity in biological systems compared to non-methylated analogs (e.g., 1-aminobutan-2-ol) by improving hydrophobic interactions or reducing steric hindrance .

Physicochemical Properties

Boiling Points and Solubility

| Compound | Boiling Point (°C) | Water Solubility (g/L) |

|---|---|---|

| 3-Methyl-2-butanol | 96 | ~50 (moderate) |

| 2-Amino-1-butanol | 220 | >100 (high) |

| 3-Methyl-1-(methylamino)butan-2-ol (predicted) | 125–140 | ~80–100 |

Key Trends :

- The methylamino group increases boiling points relative to simple alcohols but may reduce solubility slightly compared to primary amino alcohols due to increased hydrophobicity from the methyl branch.

Reactivity and Stereoelectronic Effects

- Ortho vs. Meta Reactivity: Protonation of amino groups (e.g., in 4-(methylamino)-m/o-(methylsulfonyl)phenol) directs nucleophilic attack to the ortho position under acidic conditions . For 3-Methyl-1-(methylamino)butan-2-ol, the amino group’s protonation state (pH-dependent) could influence its reactivity in synthesis or biological environments.

- Steric Hindrance: Substitution with bulkier groups (e.g., 2-(methylamino)ethanol in derivative 41) reduced binding affinity to CDK9 by displacing the compound from the active site . The 3-methyl group in the target compound may similarly affect interactions in enzyme pockets.

Ion Channel Modulation

- Pyridine derivatives with methylamino groups (e.g., 4-(methylamino)pyridine) potentiate voltage-gated calcium currents (IBa) more effectively than 4-AP, suggesting that methylamino substitutions enhance bioactivity .

- 3-Methyl-1-(methylamino)butan-2-ol could similarly act as a neuromodulator, though its efficacy would depend on the spatial arrangement of functional groups relative to target receptors.

Enzyme Inhibition

- In CDK9 inhibitors, the substitution of a para-amino group with 2-(methylamino)ethanol reduced potency from 3.4 µM to 6.2 µM due to lost hydrogen bonds . This underscores the sensitivity of bioactivity to substituent size and position, which may apply to the target compound in kinase inhibition contexts.

Data Tables: Comparative Analysis

Table 1: Structural Analogs and Key Properties

Table 2: Substituent Effects on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.